molecular formula C10H10N2S2 B14764222 5-(4-(Methylthio)phenyl)thiazol-2-amine

5-(4-(Methylthio)phenyl)thiazol-2-amine

Cat. No.: B14764222
M. Wt: 222.3 g/mol
InChI Key: UNBJEHHZYMGTDI-UHFFFAOYSA-N
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Description

5-(4-(Methylthio)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylthio)phenyl)thiazol-2-amine typically involves the reaction of 4-(methylthio)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylthio)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. Additionally, the methylthio group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to various thiazole derivatives with antimicrobial and antifungal properties.

    4-Phenylthiazole: Known for its potential anticancer activity.

    Thiazole-4-carboxamide: Studied for its anti-inflammatory and analgesic effects.

Uniqueness

5-(4-(Methylthio)phenyl)thiazol-2-amine is unique due to the presence of the methylthio group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry and other scientific applications.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)

InChI Key

UNBJEHHZYMGTDI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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